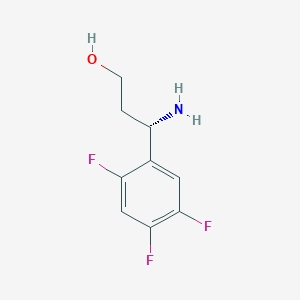![molecular formula C13H19N B13317594 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13317594.png)
3-[(3,5-Dimethylphenyl)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-Dimethylphenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C13H19N It is a pyrrolidine derivative, characterized by a pyrrolidine ring substituted with a 3,5-dimethylphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine typically involves the reaction of 3,5-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(3,5-Dimethylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
3-[(3,5-Dimethylphenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders or other medical conditions, is ongoing.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
作用機序
The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the 3,5-dimethylphenylmethyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of the target .
類似化合物との比較
Similar Compounds
(S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol trimethylsilyl ether hydrochloride:
®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine: Another similar compound with a different stereochemistry, which can lead to variations in biological activity and reactivity.
Uniqueness
The presence of the 3,5-dimethylphenylmethyl group provides steric and electronic effects that can enhance its binding affinity to certain targets, making it a valuable compound in research and development .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
3-[(3,5-dimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-5-11(2)7-13(6-10)8-12-3-4-14-9-12/h5-7,12,14H,3-4,8-9H2,1-2H3 |
InChIキー |
FVAQCMLYQCRCKF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CC2CCNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


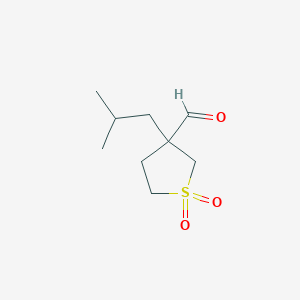
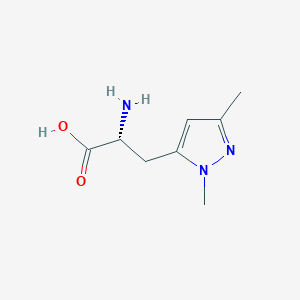
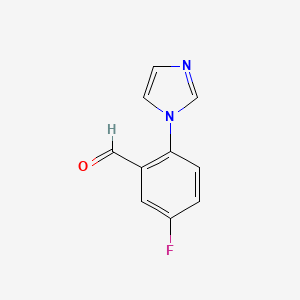
![4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine](/img/structure/B13317528.png)
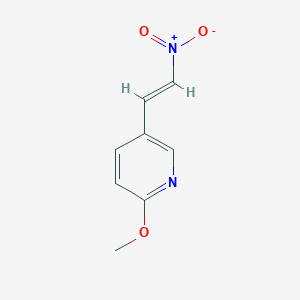

![5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13317536.png)
![(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13317538.png)
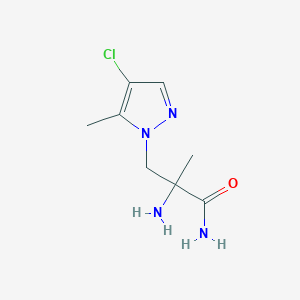
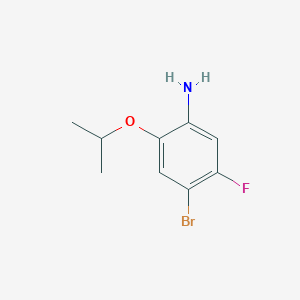
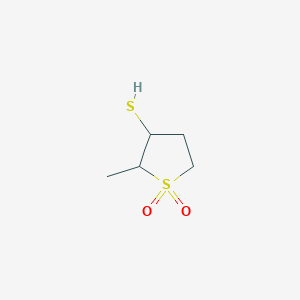
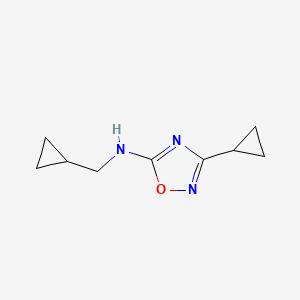
![2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol](/img/structure/B13317580.png)
